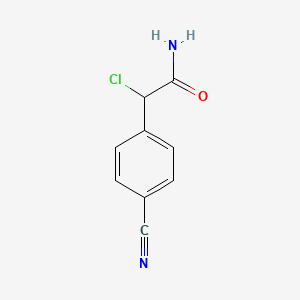

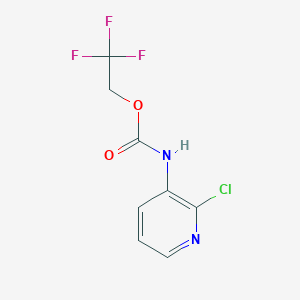

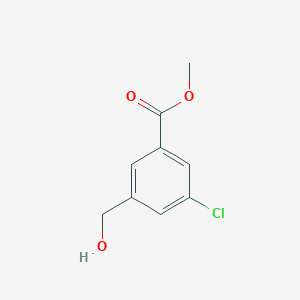

![molecular formula C10H11ClN4 B1452606 5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1135283-21-4](/img/structure/B1452606.png)

5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Descripción general

Descripción

“5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]pyridine derivatives . These compounds are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . One of the methods involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Chemical Reactions Analysis

The chemical reactions involving “this compound” would be specific to the context of the reaction. For instance, in the synthesis process, it undergoes a sequential opening/closing cascade reaction .Aplicaciones Científicas De Investigación

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The compound 5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine falls under the broader category of pyrazolo[3,4-b]pyridine derivatives, which have been extensively studied for their versatile applications in medicinal chemistry, especially as kinase inhibitors. Pyrazolo[3,4-b]pyridine is a scaffold that has shown significant potential due to its ability to interact with various kinase targets through multiple binding modes, often binding to the hinge region of kinases. This interaction is a common feature among kinase inhibitors, contributing to their potency and selectivity. The structure of pyrazolo[3,4-b]pyridine allows it to mimic elements of both pyrrolo[2,3-b]pyridine and indazole, enabling it to achieve multiple kinase binding modes. The extensive use of this scaffold in the design of kinase inhibitors highlights its importance in developing new therapeutic agents with potential applications in treating various diseases, including cancers and inflammatory conditions (Steve Wenglowsky, 2013).

Heterocyclic Aromatic Amines in Food Safety

While not directly related to the compound , research on heterocyclic aromatic amines (HAAs) provides context on the potential interactions and transformations of similar heterocyclic compounds within biological systems. HAAs, formed during the cooking of protein-rich foods, are considered potential carcinogens. The formation, mitigation, and metabolism of HAAs during food processing and dietary intake have been extensively studied, with a focus on reducing their levels and understanding their impact on human health. This body of research underscores the importance of studying the biological effects and potential health risks associated with heterocyclic compounds, including pyrazolo[3,4-b]pyridine derivatives (Xiaoqian Chen et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-15-10-6(9(12)14-15)4-7(11)8(13-10)5-2-3-5/h4-5H,2-3H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTUAHAMYDSUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=C(C=C2C(=N1)N)Cl)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

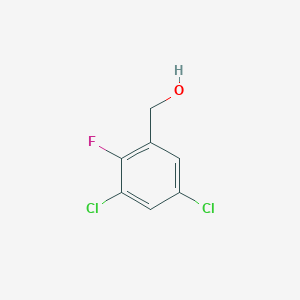

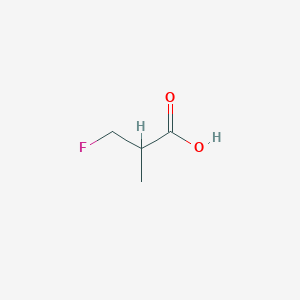

![3,8,10-Trihydroxybenzo[c]chromen-6-one](/img/structure/B1452526.png)

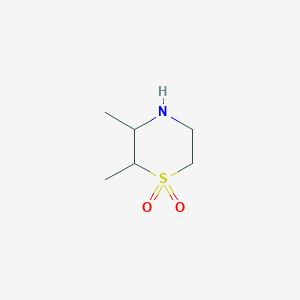

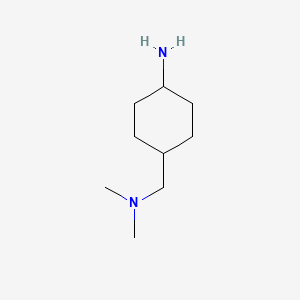

![2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1452533.png)

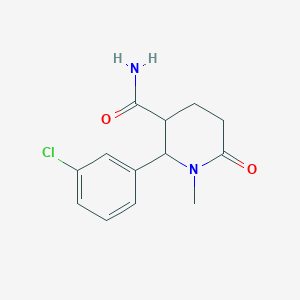

![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1452534.png)